molecular formula C8H6BrNS B1443536 2-AMINO-5-BROMO-BENZO[B]THIOPHENE CAS No. 45894-06-2

2-AMINO-5-BROMO-BENZO[B]THIOPHENE

Cat. No.: B1443536
CAS No.: 45894-06-2
M. Wt: 228.11 g/mol
InChI Key: GSEAIYIHFDGRAP-UHFFFAOYSA-N
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Description

Significance of Sulfur-Containing Heterocycles in Medicinal Chemistry and Materials Science

Sulfur-containing heterocycles are a cornerstone of modern medicinal chemistry and materials science. bohrium.combookpi.orgopenmedicinalchemistryjournal.com Their unique stereochemical and electronic properties, imparted by the presence of the sulfur atom, allow them to interact with biological targets and participate in a wide array of chemical reactions. openmedicinalchemistryjournal.com In medicinal chemistry, these compounds are integral to the development of a diverse range of therapeutic agents. bohrium.comnih.gov They are found in drugs with anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, among others. bohrium.comnih.govnih.gov The ability of the sulfur atom to form hydrogen bonds and engage in other non-covalent interactions contributes to the high affinity and selectivity of these molecules for their biological targets. openmedicinalchemistryjournal.com

In the field of materials science, sulfur-containing heterocycles are utilized in the design of organic semiconductors, polymers, and dyes. openmedicinalchemistryjournal.com The polarizability of the sulfur atom and the potential for extended π-conjugation in these systems are key to their electronic and photophysical properties. These characteristics make them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Overview of Benzo[b]thiophene Derivatives in Drug Discovery and Development

Benzo[b]thiophene, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a privileged scaffold in drug discovery. nih.govnih.gov Its structural similarity to endogenous molecules and its capacity for diverse functionalization have made it a fertile ground for the development of new therapeutic agents. nih.gov Several FDA-approved drugs, including raloxifene (B1678788) (an estrogen receptor modulator), sertaconazole (B158924) (an antifungal agent), and zileuton (B1683628) (a leukotriene synthesis inhibitor), feature the benzo[b]thiophene core, highlighting its clinical significance. ijpsjournal.com

The versatility of the benzo[b]thiophene ring system allows for the introduction of various substituents at different positions, leading to a vast chemical space for exploration. nih.govsigmaaldrich.com This has enabled medicinal chemists to fine-tune the pharmacological properties of benzo[b]thiophene derivatives to achieve desired therapeutic effects. nih.gov Research has demonstrated that these derivatives possess a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties. nih.govnih.govijpsjournal.com

Specific Research Context of 2-Aminobenzo[b]thiophene Derivatives

Within the broader class of benzo[b]thiophene derivatives, the 2-aminobenzo[b]thiophene subclass has garnered significant attention. nih.gov The presence of an amino group at the 2-position of the benzo[b]thiophene core introduces a key functional handle for further chemical modifications and a site for crucial interactions with biological targets. nih.gov

Derivatives of 2-aminobenzo[b]thiophene have been investigated for a range of therapeutic applications. For instance, certain 2-aminobenzo[b]thiophene derivatives have been synthesized and evaluated as potent inhibitors of tubulin polymerization, a validated target in cancer therapy. nih.gov The amino group in these compounds often serves as a critical pharmacophoric element, participating in hydrogen bonding interactions within the active site of the target protein. nih.gov Furthermore, the 2-aminobenzothiazole (B30445) scaffold, a related heterocyclic system, has been extensively explored in anticancer drug design, with some derivatives showing remarkable efficacy in preclinical and clinical studies. nih.gov

Rationale for Focused Academic Inquiry into 2-AMINO-5-BROMO-BENZO[B]THIOPHENE

The specific compound, this compound, represents a strategic starting point for further chemical exploration. The bromine atom at the 5-position provides a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the introduction of a wide array of substituents, enabling the systematic investigation of structure-activity relationships (SAR).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-benzothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEAIYIHFDGRAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304681
Record name 5-Bromobenzo[b]thiophen-2-amine
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Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45894-06-2
Record name 5-Bromobenzo[b]thiophen-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45894-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromobenzo[b]thiophen-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Amino 5 Bromo Benzo B Thiophene

Established Synthetic Pathways for Benzothiophenes and 2-Aminobenzothiophenes

The synthesis of the benzothiophene (B83047) core and the introduction of an amino group at the 2-position can be achieved through a variety of established chemical strategies. These methods often involve the construction of the thiophene (B33073) ring onto a benzene (B151609) precursor or the functionalization of a pre-existing benzothiophene skeleton.

Cyclization Reactions and Multicomponent Approaches

Cyclization reactions represent a fundamental approach to constructing the bicyclic benzothiophene system. A particularly powerful method for the synthesis of 2-aminothiophenes is the Gewald reaction. nih.govdocumentsdelivered.comthieme-connect.dechemicalbook.com This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. nih.gov The reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization to yield a polysubstituted 2-aminothiophene. nih.gov While the classical Gewald reaction is widely used for the synthesis of various 2-aminothiophenes, its direct application to produce 2-aminobenzo[b]thiophenes would require a cyclic ketone precursor to form the fused benzene ring.

A direct synthesis of 2-aminobenzo[b]thiophenes can be achieved from substituted thioamides of 2-arylacetic acids. This method relies on an intramolecular cross-dehydrogenative cyclization mediated by reagents like hydroxy(tosyloxy)iodobenzene (HTIB), also known as Koser's reagent. This approach is operationally simple and tolerates a range of substituents. thieme-connect.de

Transition-Metal Catalyzed Reactions (e.g., Cross-Coupling, C–H Arylation)

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and benzothiophenes are no exception. Palladium- and copper-based catalysts are frequently employed for the construction and functionalization of the benzothiophene ring system.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are instrumental in building the benzothiophene scaffold from appropriately substituted precursors. For instance, the reaction of an alkyne-substituted 2-bromobenzene with a sulfur source like sodium sulfide (B99878) or potassium sulfide, often in the presence of a copper(I) and palladium catalyst, can yield 2-substituted benzothiophenes. organic-chemistry.org

Furthermore, direct C-H arylation of electron-rich heteroarenes like thiophene with aryl halides is a powerful tool for creating C-C bonds. Palladium catalysts are effective in promoting such reactions. organic-chemistry.org While direct C-H amination of a benzothiophene at the 2-position is less common, the amination of halo-substituted benzothiophenes is a viable strategy. Both palladium and copper catalysts are widely used for C-N bond formation in cross-coupling reactions.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. The Gewald reaction, for instance, has been shown to benefit from microwave assistance, providing access to 2-aminothiophenes more efficiently. nih.gov This technique is particularly advantageous for high-speed synthesis and library generation.

Synthesis of 2-AMINO-5-BROMO-BENZO[B]THIOPHENE and Related Precursors

The synthesis of the target molecule, this compound, can be envisioned through several strategic approaches, either by building the substituted ring system from acyclic precursors or by functionalizing a pre-existing 5-bromobenzothiophene core.

Derivatization from Substituted Benzonitriles and Thioglycolates

A plausible and efficient route to aminobenzothiophenes involves the reaction of substituted 2-halobenzonitriles with thioglycolates. For example, the reaction of 2-chlorobenzonitriles with methyl thioglycolate in the presence of a base can lead to the formation of 3-aminobenzo[b]thiophene-2-carboxylates. While this provides the 3-amino isomer, modifications to the starting materials and reaction conditions could potentially favor the formation of the 2-amino isomer.

A more direct, albeit theoretical, approach for the synthesis of this compound could involve a variation of the Gewald reaction starting from a suitable brominated cyclohexanone (B45756) derivative, a cyano-containing reagent, and sulfur.

Functionalization of Brominated Benzothiophene Intermediates

An alternative and often more practical strategy involves the introduction of the amino group onto a pre-functionalized 5-bromobenzothiophene skeleton. This can be achieved through several methods:

Amination of a 2-Halo-5-bromobenzothiophene: A 2-halo-5-bromobenzothiophene can serve as a key intermediate. The subsequent nucleophilic aromatic substitution of the halogen at the 2-position with an amine source, such as ammonia (B1221849) or a protected amine, can be facilitated by transition-metal catalysts, most commonly palladium or copper complexes.

Rearrangement Reactions: The Hofmann or Curtius rearrangement offers a pathway to convert a carboxylic acid derivative into a primary amine with the loss of one carbon atom. libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.comlibretexts.orgyoutube.com Starting from 5-bromobenzo[b]thiophene-2-carboxylic acid nih.gov, this precursor could be converted to the corresponding acyl azide (B81097) for a Curtius rearrangement, or to the amide for a Hofmann rearrangement, to yield the desired this compound. libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.comlibretexts.orgyoutube.com

Below is a table summarizing potential synthetic strategies for this compound and its precursors.

Starting Material(s)Reagent(s) and ConditionsProductReaction Type
5-Bromobenzo[b]thiophene-2-carboxylic acid1. SOCl₂ or (COCl)₂2. NaN₃, heat3. H₂O/H⁺This compoundCurtius Rearrangement
5-Bromobenzo[b]thiophene-2-carboxylic acid1. SOCl₂ or (COCl)₂2. NH₃3. Br₂, NaOHThis compoundHofmann Rearrangement
2,5-Dihalobenzo[b]thiopheneNH₃, Pd or Cu catalystThis compoundNucleophilic Aromatic Substitution
2-Arylacetic acid thioamide (with bromo substituent)HTIB (Koser's reagent)2-Aminobenzo[b]thiophene (with bromo substituent)Intramolecular Dehydrogenative Cyclization
Brominated cyclohexanone derivative, malononitrile, sulfurBase2-Amino-5-bromo-tetrahydrobenzo[b]thiophene (followed by aromatization)Gewald Reaction

Chemical Reactivity and Derivatization Strategies for this compound

The unique structural arrangement of this compound, featuring a nucleophilic amino group, a reactive bromine atom, and an aromatic bicyclic core, provides a versatile platform for a wide array of chemical modifications. The disparate reactivity of these functional groups allows for selective and sequential derivatization, enabling the synthesis of a diverse library of complex molecules.

Reactions at the Amino Group (N-Alkylation, Acylation)

The amino group at the C-2 position of the benzo[b]thiophene core is a primary site for nucleophilic reactions, readily undergoing N-alkylation and N-acylation. These transformations are fundamental for extending the molecular scaffold and introducing new functionalities.

N-Alkylation: The alkylation of the amino group can be achieved under various conditions. For instance, related 2-aminothiophene derivatives have been successfully alkylated using reagents like chloroacetone (B47974) and 2-bromo-1-(4-aryl)ethanone derivatives. benthamdirect.com These reactions typically proceed via nucleophilic attack of the amino nitrogen on the electrophilic carbon of the alkylating agent.

N-Acylation: The amino group can be readily acylated to form the corresponding amides. The N-acetyl analogue of a similar 2-aroyl-5-aminobenzo[b]thiophene was synthesized to evaluate the influence of the amine's basicity on biological activity. nih.gov Another significant acylation reaction involves the use of isothiocyanates. The reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with benzoylisothiocyanate yields N-benzoylthiourea derivatives, which can be further cyclized into various annulated thiophene products. researchgate.netscirp.org This highlights the utility of the amino group as a handle for constructing more complex heterocyclic systems. Additionally, the formation of Schiff bases through condensation with aldehydes represents another key transformation of the amino group. researchgate.net

Table 1: Examples of Reactions at the Amino Group of Benzo[b]thiophene Analogs
Reaction TypeReagentProduct TypeReference
N-Alkylation2-bromo-1-(4-aryl)ethanoneN-alkylated 2-aminobenzothiophene benthamdirect.com
N-AcylationAcetic Anhydride / Acetyl ChlorideN-acetyl 2-aminobenzothiophene nih.gov
N-Acylation (Thiourea formation)BenzoylisothiocyanateN-Benzoylthiourea derivative researchgate.netscirp.org
Schiff Base Formation5-bromo-2-thiophene carboxaldehydeImine derivative researchgate.net

Transformations Involving the Bromine Atom (e.g., Nucleophilic Substitution, Cross-Coupling)

The bromine atom at the C-5 position is a key functional handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

Cross-Coupling Reactions: The C-5 bromine is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for creating biaryl linkages and introducing diverse substituents. The Suzuki-Miyaura reaction, which couples arylboronic acids with aryl halides, is a prominent example. nih.gov This reaction has been successfully applied to 5-bromothiophene derivatives to produce 5-arylthiophene compounds, demonstrating the feasibility of such transformations on the thiophene ring system. nih.govd-nb.info Other palladium-catalyzed reactions like Sonogashira and Heck couplings are also viable methods for functionalizing the benzothiophene core at the halogenated position. rsc.org The presence of the bromine atom is considered a convenient feature for further functionalization of the benzo[b]thiophene scaffold. nih.gov

Nucleophilic Aromatic Substitution (SNAr): While less common than cross-coupling for aryl bromides without strong electron-withdrawing groups, nucleophilic aromatic substitution can occur. The reactivity of halothiophenes towards nucleophilic substitution is notably higher than that of their benzene analogs. uoanbar.edu.iq The reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, for example, results in the substitution of the bromine atom, although rearrangements can also occur. researchgate.net The efficiency of SNAr is highly dependent on the substituents present on the ring and the reaction conditions.

Table 2: Cross-Coupling Reactions on Bromo-Substituted Thiophene Systems
Reaction NameCatalyst System (Example)Coupling PartnerProductReference
Suzuki-Miyaura CouplingPd(PPh₃)₄ / BaseArylboronic acid5-Aryl-benzo[b]thiophene nih.govd-nb.info
Sonogashira CouplingPalladium Catalyst / Copper Co-catalystTerminal alkyne5-Alkynyl-benzo[b]thiophene rsc.org
Heck CouplingPalladium Catalyst / BaseAlkene5-Alkenyl-benzo[b]thiophene rsc.orgresearchgate.net
C-S Coupling-Thiol5-(Arylthio)thiophene researchgate.net

Electrophilic and Nucleophilic Substitutions on the Benzo[b]thiophene Core

The benzo[b]thiophene ring system is aromatic and undergoes substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic Substitution: Benzo[b]thiophene is a π-electron rich heterocycle that favors electrophilic substitution. researchgate.net However, there are differing reports on the preferred site of attack. Some studies suggest that electrophilic substitution on the unsubstituted benzo[b]thiophene ring occurs preferentially at the C-3 position, with a reactivity order of 3 > 2 > 6 > 5 > 4 > 7 based on nitration studies. researchgate.netcdnsciencepub.com Other sources indicate that both the C-2 and C-3 positions are involved, as the Wheland intermediates for attack at either position have comparable stability. uoanbar.edu.iq In the case of 2-bromobenzo[b]thiophene, nitration leads to substitution on the benzene ring, yielding a mixture of 4-nitro, 6-nitro, and 5/7-nitro derivatives. cdnsciencepub.com The presence of the amino group at C-2 in this compound would further activate the ring towards electrophiles, likely directing substitution to the C-3 position.

Nucleophilic Substitution: Nucleophilic substitution on the thiophene ring occurs more readily than on corresponding benzene compounds, a phenomenon attributed to the sulfur atom's ability to stabilize the reaction intermediates. uoanbar.edu.iq For the benzo[b]thiophene core of this compound, nucleophilic attack could theoretically occur, but it generally requires strong activation by electron-withdrawing groups, such as a nitro group. nih.gov

Mechanistic Investigations of Key Derivatization Reactions

Understanding the mechanisms of derivatization reactions is crucial for predicting outcomes and optimizing conditions.

Mechanism of Nucleophilic Aromatic Substitution: In the nucleophilic substitution of bromo-nitrothiophenes, the reaction proceeds through a Meisenheimer-like intermediate, known as a Wheland intermediate. The increased reactivity of the thiophene ring compared to benzene is explained by the additional stabilization of this intermediate through the involvement of the sulfur atom's d-orbitals. uoanbar.edu.iq Studies on the reaction of 2-bromo-3-nitrothiophene (B183354) have highlighted the role of the reaction medium in influencing intramolecular interactions within the transition state. nih.gov

Rearrangements in Substitution Reactions: Mechanistic complexities can arise, as seen in the reaction of 3-bromo-2-nitrobenzo[b]thiophene with certain amines. These reactions can yield not only the expected 3-amino product from direct substitution but also an "unexpected" 2-amino-3-nitro isomer. researchgate.net This suggests a more complex reaction pathway than simple SNAr, possibly involving addition-elimination sequences or other rearrangement mechanisms.

Comparative Analysis and Benchmarking of Synthetic Routes

The synthesis of substituted benzo[b]thiophenes like this compound can be approached in two general ways: (A) construction of the substituted ring system from acyclic or monocyclic precursors, or (B) functionalization of a pre-formed benzo[b]thiophene core.

Route A: Ring Construction Strategies: One common method involves the cyclization of substituted thiophenols. For example, 5-aminobenzo[b]thiophene derivatives have been synthesized from substituted 5-nitro-2-hydroxybenzaldehydes in a five-step sequence. nih.gov This sequence involves converting the starting material to an S-arylthiocarbamate, hydrolysis to a thiophenol, "one-pot" cyclization with an α-bromo ketone to form the 5-nitrobenzo[b]thiophene, and finally, reduction of the nitro group to the amine. nih.gov Another powerful approach is the electrophilic cyclization of o-alkynyl thioanisoles, which can provide 2,3-disubstituted benzo[b]thiophenes. nih.gov These cyclization methods offer the advantage of building complexity and installing multiple substituents in a controlled manner.

Route B: Functionalization of Pre-formed Rings: This approach relies on the sequential derivatization of a simpler benzo[b]thiophene starting material. For example, one could envision starting with benzo[b]thiophene, performing an electrophilic bromination which preferentially occurs at C-3, followed by nitration and subsequent functional group manipulations. However, controlling regioselectivity can be challenging. For instance, nitration of benzo[b]thiophene itself yields a mixture of isomers. cdnsciencepub.com An alternative is to start with a pre-functionalized compound like 2-aminobenzo[b]thiophene and then introduce the bromine atom via electrophilic halogenation.

Comparative Analysis:

Flexibility: Ring construction strategies (Route A) often offer greater flexibility in the placement and type of substituents on both the benzene and thiophene portions of the molecule. The synthesis starting from substituted salicylaldehydes is a testament to this, allowing for various groups on the benzene ring. nih.gov

Regioselectivity: Route A provides excellent control over the position of substituents as they are incorporated in the starting materials. Route B often struggles with regioselectivity, particularly for electrophilic substitutions on the benzo[b]thiophene core, which can yield mixtures of products. cdnsciencepub.com

Advanced Spectroscopic and Structural Elucidation Studies of 2 Amino 5 Bromo Benzo B Thiophene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-amino-5-bromo-benzo[b]thiophene derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically displays signals corresponding to the aromatic protons and the amino group protons. The protons on the benzene (B151609) ring appear as multiplets in the aromatic region, with their chemical shifts and coupling patterns influenced by the bromine and the fused thiophene (B33073) ring. The amino (NH₂) protons usually appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum of this compound will show distinct signals for the carbon atoms of the benzo[b]thiophene core. The carbon atom attached to the bromine (C5) will have a characteristic chemical shift, as will the carbon atom bonded to the amino group (C2). The remaining carbon atoms of the fused ring system will also have specific resonances.

For substituted derivatives of this compound, such as N-acylated or further functionalized compounds, the NMR spectra will show additional signals corresponding to the introduced substituents. For instance, the ¹H NMR spectrum of an N-acylated derivative would exhibit signals for the acyl group's protons, and the ¹³C NMR would show the carbonyl carbon signal.

Interactive Data Table: Representative NMR Data for Benzo[b]thiophene Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
5-Bromobenzo[b]thiopheneAromatic H: multipletAromatic C: multiple signals
This compoundAromatic H: multiplet, NH₂: broad singletAromatic C: multiple signals, C-Br, C-NH₂
N-Acylated this compoundAromatic H: multiplet, NH: singlet, Acyl H: specific signalsAromatic C, Carbonyl C, Acyl C

Infrared (IR) Spectroscopy for Functional Group Analysis (FT-IR, GC-sIR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, FT-IR (Fourier-transform infrared) spectroscopy is commonly employed.

The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic and thiophene rings are found in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration will appear at lower wavenumbers, typically below 1000 cm⁻¹.

For derivatives, changes in the IR spectrum can confirm chemical transformations. For example, in an N-acylated derivative, the appearance of a strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹ and the shift of the N-H stretching vibration would be indicative of the acylation.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Amino (N-H)Stretch3300-3500
Aromatic (C-H)Stretch3000-3100
Aromatic (C=C)Stretch1400-1600
C-BrStretch< 1000

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Determination (MS, MALDI-TOF, EI, CI, NSI, TOFMS, FTMS)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. Various ionization methods such as Electron Impact (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI, a type of NSI) can be used.

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). researchgate.net

The fragmentation of the molecular ion under EI conditions can provide valuable structural information. Common fragmentation pathways for aromatic amines may involve the loss of small neutral molecules or radicals. libretexts.orgtutorchase.com For instance, the fragmentation of 2-amino-3-nitrobenzo[b]thiophenes has been studied, providing insights into the stability of the resulting fragments. researchgate.net The fragmentation patterns are influenced by the substituents on the dihydrothiophene ring. arkat-usa.org The base peak in the mass spectrum corresponds to the most stable fragment ion formed. tutorchase.com

High-resolution mass spectrometry (HRMS), often coupled with techniques like Time-of-Flight (TOF) or Fourier Transform Mass Spectrometry (FTMS), allows for the precise determination of the molecular formula.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π → π* transitions of the conjugated system. nih.gov The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring and the nature of the solvent.

Fluorescence spectroscopy can be used to study the emission properties of these compounds. Some benzo[b]thiophene derivatives are known to be fluorescent, and their emission spectra can provide further insights into their electronic structure and potential applications in materials science. The fluorescence properties are influenced by factors such as the nature and position of substituents.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

For this compound or its derivatives, a single crystal X-ray diffraction study would reveal the planarity of the benzo[b]thiophene ring system and the orientation of the amino and bromo substituents. It would also provide details about intermolecular interactions, such as hydrogen bonding involving the amino group, which can influence the crystal packing. The crystal structures of related compounds, such as those with different substituents, have been determined and analyzed to understand structure-property relationships. nih.govnih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, and bromine) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. This comparison serves to validate the empirical formula of the synthesized this compound and its derivatives, providing crucial evidence for their purity and composition. researchgate.net

Computational and Theoretical Investigations of 2 Amino 5 Bromo Benzo B Thiophene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for the quantum mechanical modeling of molecules due to its balance of accuracy and computational cost. It is extensively used to predict the properties of various organic compounds, including substituted benzothiophenes.

Geometry Optimization and Electronic Structure Analysis

The foundational step in the computational analysis of a molecule is the optimization of its geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. For derivatives of 2-aminobenzothiophene, this is typically achieved using DFT methods, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional being a popular choice, often paired with a basis set such as 6-311++G(d,p). This level of theory has been shown to provide reliable geometric parameters (bond lengths and angles) that are in good agreement with experimental data where available.

Table 1: Representative Calculated Bond Parameters for a Related Benzothiophene (B83047) Derivative (ATHBTCN)

ParameterCalculated Value (B3LYP/6-311++G(d,p))
C4–S12 Bond Length1.7691 Å
C10–S12 Bond Length1.7462 Å
C4–S12–C10 Bond Angle91.6901°
S12–C10–N13 Bond Angle121.6358°

Note: The data presented is for 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile (B188851) (ATHBTCN) and serves as an illustrative example of the types of parameters obtained from DFT calculations. icm.edu.pl

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps and reactivity)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. biomedres.us A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. biomedres.us

For thiophene (B33073) derivatives, DFT calculations are commonly employed to determine the HOMO and LUMO energies and the resulting energy gap. Studies on various substituted thiophenes have shown that the nature and position of the substituents significantly influence the FMO energies. In the case of 2-amino-5-bromo-benzo[b]thiophene, the electron-donating amino group and the electron-withdrawing (though also weakly activating through resonance) bromo group are expected to modulate the electronic properties of the benzothiophene core. While specific HOMO-LUMO energy gap values for this compound are not available in the searched literature, studies on similar molecules indicate that such calculations are a standard part of their computational characterization. For instance, in a study of thiophene-2-carboxamide derivatives, the HOMO-LUMO energy gaps were found to be closely related to their observed antioxidant and antibacterial activities. researchgate.net

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity and stability. researchgate.net These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). They are calculated using the following equations based on Koopman's theorem:

Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2

Chemical Potential (μ): μ = -χ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ2 / (2η)

These descriptors help in understanding the relationship between the structure, stability, and global chemical reactivity of compounds. researchgate.net For example, a higher chemical hardness indicates lower reactivity, while a higher electrophilicity index suggests a greater capacity to accept electrons. While specific values for this compound have not been reported in the searched literature, the methodology for their calculation is well-established and routinely applied in the computational analysis of organic molecules. researchgate.net

Table 2: Global Reactivity Descriptors and Their Significance

DescriptorFormulaSignificance
Electronegativity (χ)- (EHOMO + ELUMO) / 2The power of an atom in a molecule to attract electrons to itself.
Chemical Potential (μ)(EHOMO + ELUMO) / 2The escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution or charge transfer.
Chemical Softness (S)1 / ηThe reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)μ2 / (2η)A measure of the energy lowering due to maximal electron flow.

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, providing detailed information about transition states, reaction pathways, and activation energies. For a molecule like this compound, such calculations could be used to study its synthesis or its reactivity in various chemical transformations. For example, understanding the mechanism of electrophilic substitution on the benzothiophene ring could predict the regioselectivity of reactions.

Although specific computational studies on the reaction mechanisms involving this compound were not found in the provided search results, the general methodologies are well-developed. These studies typically involve locating the transition state structures connecting reactants and products and calculating the energy barriers for different possible pathways. Such investigations would be valuable for optimizing synthetic routes and for designing new reactions involving this scaffold.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a protein target.

Prediction of Binding Affinities and Modes

Benzothiophene derivatives are known to exhibit a wide range of biological activities, and molecular docking studies are frequently used to understand their mechanism of action at a molecular level. These simulations can predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the target protein.

While no specific molecular docking studies for this compound were identified in the search results, numerous studies on related benzothiophene and 2-aminothiophene derivatives highlight the utility of this approach. For example, 2-aminothiophene derivatives have been identified as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), a target for type 2 diabetes treatment. nih.gov Docking studies of these compounds helped to rationalize their activity and suggested binding to a different active conformation of the receptor compared to a lead compound. nih.gov In another study, novel 2-aminobenzothiazole (B30445) derivatives were designed and evaluated as anticancer agents, with docking studies used to predict their interactions with the ATP binding domain of the PI3Kγ enzyme. nih.gov Similarly, thiophene derivatives have been investigated as inhibitors of EGFR and HER2 kinases, with docking used to predict binding modes and guide the design of more potent compounds. mdpi.com

These examples demonstrate that molecular docking is a powerful tool for identifying potential biological targets for this compound and for guiding the design of new derivatives with improved therapeutic properties. Future research in this area would likely involve docking this compound against a panel of relevant biological targets, such as kinases or other enzymes implicated in disease.

Identification of Key Intermolecular Interactions

A detailed analysis of the key intermolecular interactions for this compound is not available in the current scientific literature. Such an investigation would typically be conducted through single-crystal X-ray diffraction analysis, which provides precise information on the compound's crystal packing and the non-covalent interactions that govern its solid-state structure. These interactions can include hydrogen bonds, halogen bonds, and π-π stacking.

For related brominated thiophene and ethylenedioxythiophene molecules, studies have highlighted the significance of various intermolecular forces. These include Br···Br, S···N, and N···Br interactions, which can influence molecular planarity and the formation of dimeric motifs in the solid state. These interactions are considered valuable tools in crystal engineering to control the arrangement of molecules. In the absence of a specific crystal structure for this compound, any discussion of its specific intermolecular interactions would be purely speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have not been reported in the reviewed scientific literature. QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable in drug discovery for predicting the activity of new chemical entities and for optimizing lead compounds.

CoMFA and Other QSAR Approaches for Biological Activity Prediction

There are no specific Comparative Molecular Field Analysis (CoMFA) or other QSAR studies focused on this compound. CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields.

However, QSAR and CoMFA studies have been conducted on various series of benzothiophene derivatives to explore their potential as therapeutic agents. For instance, research on benzothiophene derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase has utilized 2D and 3D-QSAR methods, including CoMFA and Comparative Molecular Similarity Index Analysis (CoMSIA). These studies have identified that polar interactions, such as electrostatic and hydrogen-bonding properties, are crucial for the inhibitory activity and selectivity of these compounds. Similarly, 3D-QSAR and molecular docking studies on benzothiophene-containing selective estrogen receptor downregulators have been performed to understand the structure-activity relationships governing their antagonistic and degradation activities. These investigations highlight the importance of electrostatic and hydrophobic fields for the biological activity of the broader class of benzothiophene derivatives.

It is important to emphasize that these findings are for different sets of benzothiophene derivatives and cannot be directly extrapolated to predict the biological activity of this compound without specific experimental data and dedicated modeling studies for this compound.

Theoretical Prediction of Polymorphism and Crystal Packing

A theoretical prediction of polymorphism and crystal packing for this compound is not documented in the available scientific literature. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The prediction of polymorphism is a critical aspect of pharmaceutical development, as different polymorphs can exhibit varying physical properties, including solubility, stability, and bioavailability.

Computational methods for polymorphism prediction typically involve generating a multitude of plausible crystal structures and ranking them based on their lattice energies. This process helps in identifying the most likely stable and metastable polymorphic forms of a compound. Without such dedicated computational studies for this compound, any discussion on its potential polymorphic forms or its preferred crystal packing arrangement remains speculative.

Biological and Pharmacological Research on 2 Amino 5 Bromo Benzo B Thiophene and Its Analogs

Anticancer / Antitumor Activity

The benzo[b]thiophene scaffold is a crucial component in many compounds that exhibit anticancer properties. nih.govmdpi.com These compounds often work by targeting microtubules, which are essential for cell division. nih.govnih.govnih.gov

In Vitro Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Numerous studies have demonstrated the potent antiproliferative and cytotoxic effects of 2-aminobenzothiophene analogs against a variety of human cancer cell lines.

Derivatives of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene have shown significant cytotoxic activity against breast adenocarcinoma (MCF-7), central nervous system cancer (SF-268), and non-small cell lung cancer (NCI-H460) cell lines. ekb.eg Specifically, certain synthesized derivatives exhibited high cytotoxicity with IC50 values ranging from 0.01 to 0.08 µM, which were lower than the standard drug doxorubicin (B1662922). ekb.eg

Similarly, other 2-aminothiophene derivatives have demonstrated considerable antiproliferative potential in human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines, with some derivatives showing greater efficiency than doxorubicin. daneshyari.comnih.gov In studies involving MCF-7 breast cancer cells, thiophene (B33073) derivatives reduced cell viability, with one compound, SB-200, showing a better cytotoxic effect compared to doxorubicin in a 3D culture model. nih.gov

Furthermore, research on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives revealed interesting antiproliferative potential against MCF-7 and liver cancer (HepG-2) cell lines, with IC50 values ranging from 23.2 to 95.9 µM. nih.gov

Antiproliferative Activity of 2-Aminobenzothiophene Analogs

Compound/Analog Cell Line(s) Observed Effect Reference(s)
2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives MCF-7, SF-268, NCI-H460 High cytotoxic activity (IC50: 0.01-0.08 µM) ekb.eg
2-aminothiophene derivatives HeLa, PANC-1 Potent antiproliferative activity, some exceeding doxorubicin daneshyari.comnih.gov
Thiophene derivatives (e.g., SB-200) MCF-7 Reduced cell viability, superior cytotoxicity to doxorubicin in 3D culture nih.gov
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives MCF-7, HepG-2 Interesting antiproliferative potential (IC50: 23.2-95.9 µM) nih.gov

Modulation of Key Cellular Pathways

The anticancer activity of these compounds is often linked to their ability to modulate critical cellular pathways, primarily through the inhibition of tubulin polymerization and the induction of apoptosis (programmed cell death).

Tubulin Assembly Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are vital for various cellular processes, including mitosis. nih.govnih.gov Disruption of tubulin polymerization can lead to cell cycle arrest and apoptosis, making it a key target for anticancer drugs. nih.gov Several 2-aminobenzothiophene analogs have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov For instance, a novel 5-arylalkynyl-2-benzoyl thiophene, PST-3, was found to inhibit tubulin polymerization, leading to the disruption of microtubule networks. nih.gov Similarly, certain 5-substituted benzo[b]thiophene derivatives have demonstrated more potent inhibition of tubulin polymerization than the well-known inhibitor, combretastatin (B1194345) A-4. nih.gov

Apoptosis Induction: The induction of apoptosis is a desirable outcome for cancer therapies. nih.gov Research has shown that 2-aminobenzothiophene derivatives can trigger apoptosis in cancer cells. For example, the compound PST-3 induces apoptosis in breast cancer cells. nih.gov Flow cytometric analysis has confirmed that treatment with certain ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives leads to a significant increase in apoptotic MCF-7 cells. nih.gov This apoptotic process is often associated with the activation of caspases, a family of proteases crucial for programmed cell death. nih.gov One study on a 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivative, a related heterocyclic compound, demonstrated the induction of apoptosis through the activation of caspase-3, -8, and -9, which was linked to the release of cytochrome c from mitochondria. nih.govgist.ac.kr

Interaction with Tubulin Colchicine (B1669291) Binding Site

A significant number of tubulin inhibitors exert their effects by binding to the colchicine binding site on β-tubulin. nih.gov This binding prevents the polymerization of tubulin into microtubules. Several studies have confirmed that 2-aminobenzothiophene analogs and related compounds interact with this specific site.

For example, a novel 5-arylalkynyl-2-benzoyl thiophene, PST-3, was shown to bind to the colchicine-binding site on microtubules. nih.gov Similarly, certain 5-substituted benzo[b]thiophene derivatives demonstrated strong binding to the colchicine site. nih.gov X-ray crystallography studies of various colchicine binding site inhibitors (CBSIs) have provided detailed insights into the molecular interactions within this pocket, which is largely hydrophobic and involves flexible loops. nih.gov While direct crystallographic data for 2-amino-5-bromo-benzo[b]thiophene is not specified in the provided context, the activity of its analogs strongly suggests a similar mechanism of action. The colchicine-binding site is considered sterically isolated from other important sites on tubulin, such as those for GTP, Mg(II), and Zn(II). sigmaaldrich.comsigmaaldrich.com

In Vivo Antitumor Efficacy in Preclinical Models

The promising in vitro results for 2-aminobenzothiophene derivatives have been further validated in preclinical in vivo models, such as xenograft studies.

In one study, a hit compound from a series of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates was evaluated in an in vivo model. nih.govmdpi.com The treatment resulted in a significant decrease in the solid tumor mass by 26.6%. nih.gov Another study on newly synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one candidates, which are structurally related to 2-aminobenzothiophenes, also showed a significant reduction in tumor growth in animal models. researchgate.net These findings underscore the potential of this class of compounds as effective antitumor agents in a physiological setting.

Antimicrobial Activity

In addition to their anticancer properties, benzo[b]thiophene derivatives have been investigated for their antimicrobial activity, particularly against drug-resistant bacterial strains. nih.gov

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Bacteria

Research has explored the antibacterial efficacy of 2-aminobenzothiophene analogs against a range of both Gram-positive and Gram-negative bacteria.

Studies on 2-amino-5-nitrothiophene derivatives have shown inhibitory effects against Staphylococcus aureus, a Gram-positive bacterium. researchgate.netmedilam.ac.ir The structure-activity relationship indicated that certain substitutions on the thiophene ring influenced the antibacterial potency. researchgate.netmedilam.ac.ir For instance, one derivative showed potent activity against S. aureus but no effect on the Gram-negative bacterium Escherichia coli, while other derivatives demonstrated inhibitory effects on E. coli or both bacterial strains. researchgate.netmedilam.ac.ir

Another study focused on the synthesis of benzo[b]thiophene acylhydrazones for screening against multidrug-resistant S. aureus. nih.gov This led to the identification of a non-cytotoxic derivative with a minimal inhibitory concentration (MIC) of 4 µg/mL against three different S. aureus strains, including a methicillin-resistant strain. nih.gov Furthermore, antibacterial testing of a benzo[b]thienoquinolinone derivative showed promising activity against S. aureus and vancomycin-resistant Enterococcus faecium. uow.edu.au

Antibacterial Activity of 2-Aminobenzothiophene Analogs

Compound/Analog Bacterial Strain(s) Observed Effect Reference(s)
2-amino-5-nitrothiophene derivatives Staphylococcus aureus Inhibitory effects researchgate.netmedilam.ac.ir
2-amino-5-nitrothiophene derivatives Escherichia coli Varied inhibitory effects depending on the specific derivative researchgate.netmedilam.ac.ir
Benzo[b]thiophene acylhydrazone derivative Staphylococcus aureus (including MRSA) MIC of 4 µg/mL nih.gov
Benzo[b]thienoquinolinone derivative Staphylococcus aureus, Enterococcus faecium (vancomycin-resistant) Promising activity uow.edu.au

Antifungal Efficacy against Yeast and Fungal Species (e.g., C. albicans, A. flavus, A. niger)

Derivatives of the 2-aminobenzothiophene scaffold have demonstrated notable antifungal properties against a range of clinically relevant fungal pathogens. Studies have shown that these compounds are active against yeast species like Candida albicans, Candida parapsilosis, and Candida tropicalis, as well as filamentous fungi such as Aspergillus species. nih.govnih.gov

The antifungal potential of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. For instance, a series of 6-substituted 2-aminobenzothiazole (B30445) derivatives showed promising activity, with some compounds exhibiting MIC values between 4 and 8 µg/mL against various Candida species. nih.gov Another study highlighted a 2-aminothiophene derivative, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) (6CN), which, when incorporated into chitosan (B1678972) films, was effective against C. albicans, C. tropicalis, and C. parapsilosis. mdpi.com The fungicidal or fungistatic action of these derivatives underscores their potential for development as new antifungal agents. nih.gov

Table 1: Antifungal Activity of Selected Benzothiazole (B30560) Analogs

Compound Fungal Species MIC (µg/mL) Reference
Compound 1n Candida albicans 4-8 nih.gov
Compound 1o Candida parapsilosis 4-8 nih.gov
Compound 1n Candida tropicalis 4-8 nih.gov
Micafungin Aspergillus fumigatus 0.015 researchgate.net
Micafungin Aspergillus flavus 0.008-0.03 researchgate.net

Antitubercular / Antimycobacterial Potential

The search for novel treatments for tuberculosis has led researchers to investigate various heterocyclic compounds, including analogs of 2-aminobenzothiophene. Benzothiazole and benzimidazole (B57391) derivatives, in particular, have been identified as having significant antimycobacterial activity. nih.govyoutube.com

Screening of compound libraries has identified 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis (Mtb). nih.gov For example, one study identified a benzothiazole compound with modest activity, which prompted the investigation of its analogs. researchgate.net Further research into related structures, such as 5-nitrofuran-tagged imidazo[2,1-b]thiazoles, revealed compounds with activity against the H37Rv drug-sensitive strain of Mtb, with one derivative showing an MIC value of 6.2 µg/mL. mdpi.com These findings highlight the potential of this chemical family in developing new antitubercular agents. nih.gov

Table 2: Antitubercular Activity of Selected Heterocyclic Analogs

Compound Mycobacterium Strain MIC (µg/mL) Reference
Damnacanthal (C22) M. tuberculosis 13.07 nih.gov
Dimeric Polyacetylene (C53) M. tuberculosis 17.88 nih.gov
Compound 4i M. tuberculosis H37Rv 6.2 mdpi.com

Antioxidant Activity

The capacity of 2-aminobenzothiophene analogs to counteract oxidative stress has been a key area of investigation. Oxidative stress, an imbalance between free radicals and antioxidants, can lead to cellular damage. nih.gov The antioxidant properties of these compounds are evaluated through various assays that measure their ability to scavenge free radicals and inhibit oxidative processes.

Radical Scavenging Assays (e.g., DPPH)

A common method to evaluate antioxidant capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. chemicalpapers.comnih.gov In this test, an antioxidant compound donates an electron or hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov The result is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. youtube.comresearchgate.netyoutube.com A lower IC50 value indicates stronger antioxidant activity. nih.gov Studies on various heterocyclic compounds, including aminothiophene analogs, have demonstrated their dose-dependent capacity to scavenge DPPH radicals.

Table 3: DPPH Radical Scavenging Activity of Selected Compounds

Compound/Extract IC50 (µg/mL) Antioxidant Strength Reference
Ns Extract 19.709 Very Strong researchgate.net
Ethanol Extract 94.83 Strong nih.gov
Methanol Extract 94.92 Strong nih.gov

Inhibition of Lipid Peroxidation and Erythrocyte Hemolysis

Lipid peroxidation is a key consequence of oxidative stress, where free radicals attack lipids in cell membranes, leading to cellular damage. This process can result in hemolysis, the rupture of red blood cells (erythrocytes). nih.gov Research has shown that substances capable of preventing lipid peroxidation can also protect against hemolysis. nih.gov

Studies on aminoguanidine (B1677879) and its structural analogs, such as thiosemicarbazide, have demonstrated their ability to inhibit the formation of malondialdehyde (MDA), an end-product of lipid peroxidation, in erythrocytes. nih.gov In these studies, aminoguanidine and its resorcylidene conjugate (RAG) were found to be highly effective inhibitors of lipid peroxidation, with up to 90% inhibition. nih.gov This suggests that compounds with similar structural motifs, like aminothiophenes, may exert antioxidant effects by protecting cell membranes from peroxidative damage.

Molecular Mechanisms of Antioxidant Action (e.g., Keap1 Protein Interaction)

The antioxidant effects of certain 2-aminothiophene analogs are mediated through the Keap1-Nrf2 signaling pathway, a central regulator of cellular defense against oxidative stress. nih.govnih.govnih.gov Under normal conditions, the protein Keap1 (Kelch-like ECH-associated protein 1) binds to the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), targeting it for degradation. nih.govnih.gov

Research on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives has shown that these compounds can disrupt the interaction between Keap1 and Nrf2. nih.gov This disruption prevents the degradation of Nrf2, allowing it to accumulate and translocate into the nucleus. Once in the nucleus, Nrf2 activates Antioxidant Response Elements (AREs), leading to the transcription of numerous protective genes, including those for antioxidant and detoxification enzymes. nih.govnih.govnih.gov This mechanism represents a significant pathway through which these compounds exert their antioxidant and cytoprotective effects.

Anti-inflammatory Activity

The anti-inflammatory properties of 2-aminobenzothiophene analogs are often linked to their antioxidant activity, particularly through the Nrf2 pathway. nih.gov Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. The activation of Nrf2 not only boosts antioxidant defenses but also suppresses inflammatory pathways. nih.govnih.gov

Studies on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have demonstrated their ability to inhibit inflammation in cellular models. These compounds were shown to reverse the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov The most active compounds in one study inhibited NO production by over 80%. nih.gov This anti-inflammatory action was directly associated with their ability to activate Nrf2 by disrupting its binding to Keap1. nih.gov Therefore, these derivatives represent a class of non-electrophilic Nrf2 activators with significant potential as anti-inflammatory agents. nih.govresearchgate.net

Inhibition of Inflammatory Mediators

Derivatives of the benzo[b]thiophene core structure have been investigated for their anti-inflammatory properties. ijpsjournal.com While direct studies on this compound's effect on MAPK-activated protein kinase 2 and 5-Lipoxygenase are not detailed in the provided information, the broader class of benzo[b]thiophene compounds has been recognized for its anti-inflammatory potential. ijpsjournal.com This suggests a basis for investigating the specific inhibitory activities of this compound and its analogs against these key inflammatory mediators.

Antiviral Activity

The emergence of novel viral threats necessitates the discovery of new antiviral agents. While specific studies on the anti-norovirus activity of this compound were not found, the general approach to identifying and characterizing antiviral compounds provides a framework for future research. nih.gov Early mechanistic studies for new antiviral candidates often involve time-of-drug-addition experiments to determine the stage of the viral replication cycle that is inhibited. nih.gov Such methodologies would be crucial in evaluating the potential of this compound analogs as anti-norovirus agents.

Enzyme Inhibition and Receptor Binding Studies

The interaction of small molecules with enzymes and receptors is a cornerstone of drug discovery. Benzo[b]thiophene derivatives have been the subject of numerous such investigations. ijpsjournal.comresearchgate.net

While specific assays for RORγt inhibition by this compound are not detailed in the provided results, the general principle of targeting enzymes with benzo[b]thiophene-based compounds is well-established. For instance, benzo[b]thienyl hydroxamic acids have been identified as inhibitors of histone deacetylase (HDAC). researchgate.net This highlights the potential of the benzo[b]thiophene scaffold to be adapted for the development of various enzyme inhibitors.

Radioligand binding assays are a powerful tool for characterizing the interaction of compounds with receptors. nih.gov Several 2-amino-3-benzoylthiophenes have demonstrated the ability to enhance the binding of agonists to A1 adenosine (B11128) receptors. nih.gov This allosteric enhancement is specific to the A1 receptor and the agonist conformation of the receptor. nih.gov

In the context of cannabinoid receptors, which are G protein-coupled receptors (GPCRs), various ligands have been studied. nih.govnih.gov The cannabinoid receptors CB1 and CB2 have distinct tissue distributions, with CB1 being predominantly in the central nervous system and CB2 in the immune system. youtube.com While many natural cannabinoids show low affinity for these receptors, synthetic analogs have been developed with higher potency and selectivity. nih.govcsic.es The binding of ligands to these receptors can be modulated by their stereochemistry. csic.es

ReceptorLigand TypeKey Findings
A1 Adenosine Receptor2-amino-3-benzoylthiophenes (analogs)Allosteric enhancement of agonist binding. nih.gov
Cannabinoid Receptor CB1Various ligandsPrimarily located in the CNS. nih.gov
Cannabinoid Receptor CB2Various ligandsPrimarily located in the immune system. youtube.com

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of a lead compound. For benzo[b]thiophene derivatives, SAR studies have revealed key structural features that influence their efficacy.

For instance, in a series of benzo[b]thiophene carboxamides evaluated for anti-inflammatory and analgesic properties, the nature and position of substituents on the benzo[b]thiophene ring were found to be critical for activity. ijpsjournal.com Similarly, for benzo[b]thienyl hydroxamic acids as HDAC inhibitors, substitutions at the C5- and C6-positions of the benzo[b]thiophene core were explored to define the SAR and develop optimal inhibitors. researchgate.net It was found that a three-atom spacer at the C6-position yielded the best HDAC1 inhibition. researchgate.net

In the context of A1 adenosine receptor enhancers, the SAR of 2-amino-3-benzoylthiophenes indicated that the nature of the substituents on the benzoyl and amino groups significantly impacted their activity. nih.gov For cannabinoid receptor ligands, the stereochemistry of the molecule plays a significant role in binding affinity. csic.es

The development of benzo[b]thiophene derivatives as anticancer agents targeting the RhoA/ROCK pathway also relied on SAR analysis. nih.gov The presence of a carboxamide at C-3 and a 1-methyl-1H-pyrazol at C-5 enhanced the anti-proliferative activity. nih.gov

Compound SeriesBiological Target/ActivityKey SAR Findings
Benzo[b]thiophene CarboxamidesAnti-inflammatory/AnalgesicSubstituent nature and position are critical. ijpsjournal.com
Benzo[b]thienyl Hydroxamic AcidsHDAC InhibitionA three-atom spacer at the C6-position is optimal. researchgate.net
2-Amino-3-benzoylthiophenesA1 Adenosine Receptor EnhancementSubstituents on benzoyl and amino groups are important. nih.gov
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativesAnticancer (RhoA/ROCK pathway)Carboxamide at C-3 and 1-methyl-1H-pyrazol at C-5 enhance activity. nih.gov

Future Research Directions and Therapeutic Prospects

Rational Design and Synthesis of Next-Generation 2-AMINO-5-BROMO-BENZO[B]THIOPHENE Analogs with Enhanced Potency and Selectivity

The development of new derivatives from the 2-aminobenzothiophene core is a key area of research. nih.gov The synthesis of potent and selective analogs of this compound is crucial for advancing its therapeutic potential. Structure-activity relationship (SAR) studies are essential in this process, helping to identify how different chemical groups at various positions on the benzothiophene (B83047) ring influence biological activity.

For example, research on other benzothiophene derivatives has shown that substitutions at different positions can significantly impact their efficacy as inhibitors of various enzymes. rsc.orgnih.gov The synthesis of new analogs often involves multi-step reactions, starting with a core benzothiophene structure and adding different functional groups to create a library of compounds for screening. mdpi.com Techniques like palladium-catalyzed cross-coupling reactions are often employed to create these new molecules. researchgate.net

Exploration of Novel Therapeutic Targets and Disease Applications

While the parent compound may have known activities, its analogs could target a wider range of diseases. Benzothiophene derivatives have already shown promise in several areas, including:

Anticancer Agents: Certain 2-aminobenzothiazole (B30445) derivatives have been identified as potent inhibitors of PI3Kα, an enzyme involved in cancer cell growth, and have shown the ability to induce apoptosis in cancer cells. nih.govnih.gov

Antimicrobial Agents: Some benzothiophene acylhydrazones have demonstrated activity against multidrug-resistant bacteria like Staphylococcus aureus. mdpi.com Additionally, certain 2-aminobenzothiazole derivatives act as dual inhibitors of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial survival. nih.gov

Neurodegenerative Diseases: Benzothiophene-chalcone hybrids have been investigated as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. researchgate.netnih.gov Other benzothiophene derivatives have been studied for their potential to inhibit beta-secretase (BACE-1), another key enzyme in Alzheimer's pathology. rsc.org

Anti-inflammatory and Analgesic Agents: Some benzo[d]thiazol-2-amine derivatives have shown potential as analgesic and anti-inflammatory agents by inhibiting COX-1 and COX-2 enzymes. nih.govpreprints.org

Future research will likely focus on screening this compound and its analogs against a wider array of biological targets to uncover new therapeutic applications.

Advanced Computational Modeling for Optimized Drug Discovery Pipelines

Computational tools are becoming indispensable in modern drug discovery. For this compound, these methods can accelerate the identification of promising drug candidates.

Molecular Docking: This technique predicts how a molecule binds to a specific protein target. It has been used to study the interaction of benzothiophene derivatives with targets like cholinesterases, PI3Kα, and VEGFR2 kinase. nih.govnih.govnih.gov These studies help in understanding the binding modes and designing more potent inhibitors.

In Silico ADME/Tox Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, can be predicted using computational models. nih.govcore.ac.uk This helps in prioritizing compounds with favorable pharmacokinetic profiles and lower toxicity risks for further development.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the ligand-protein complex, helping to validate the stability of the binding predicted by docking studies. nih.gov

By integrating these computational approaches, researchers can create a more efficient and targeted drug discovery pipeline for this compound analogs.

Investigation of Pharmacodynamic and Pharmacokinetic Profiles (Preclinical Focus)

Before a compound can be considered for clinical trials, its pharmacodynamic (PD) and pharmacokinetic (PK) properties must be thoroughly investigated in preclinical models.

Pharmacodynamics (PD): This involves studying the biochemical and physiological effects of the drug on the body. For this compound analogs, this would include in vitro assays to determine their potency (e.g., IC50 values) against their intended targets and in vivo studies in animal models of disease to assess their efficacy. nih.govnih.gov

Pharmacokinetics (PK): This examines how the body processes the drug, including its absorption, distribution, metabolism, and excretion (ADME). Studies in animal models are crucial to understand how the drug is absorbed into the bloodstream, where it distributes in the body, how it is metabolized (e.g., by liver enzymes), and how it is ultimately eliminated. nih.gov The potential for bioactivation, where a metabolite becomes reactive and potentially toxic, is also an important consideration for benzothiophene derivatives. researchgate.net

A favorable balance between pharmacodynamic efficacy and pharmacokinetic properties is essential for a successful drug candidate.

Potential for Combination Therapies and Multitarget Ligands

The complexity of many diseases, such as cancer and Alzheimer's, has led to growing interest in therapies that can address multiple biological targets. nih.gov

Combination Therapies: This approach involves using a this compound analog in conjunction with other established drugs. The goal is to achieve a synergistic effect, where the combined therapeutic benefit is greater than the sum of the individual drugs.

Multitarget Ligands: An alternative strategy is to design a single molecule that can interact with multiple targets simultaneously. nih.gov This approach, known as developing multi-target directed ligands (MTDLs), has the potential to be more effective and reduce the risk of drug-drug interactions compared to combination therapies. nih.gov For a scaffold as versatile as 2-aminobenzothiophene, designing MTDLs that, for instance, inhibit both an enzyme and a receptor involved in a disease pathway, is a promising avenue for future research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-5-bromo-benzo[b]thiophene, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation followed by a Newman-Kwart rearrangement, as demonstrated in substituted benzo[b]thiophene derivatives. Optimizing reaction temperature (e.g., 80–120°C for Friedel-Crafts) and catalyst choice (e.g., AlCl₃) is critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield improvements require strict control of bromine stoichiometry to avoid over-substitution .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer: Combine 1^1H/13^13C NMR to verify aromatic proton environments and bromine/amine functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 256.98). For ambiguous cases, X-ray crystallography (using SHELXL for refinement) resolves bond angles and crystallographic packing .

Q. What safety protocols are essential for handling brominated aromatic amines like this compound?

  • Methodological Answer: Use fume hoods to mitigate inhalation risks, and wear nitrile gloves to prevent dermal exposure. Store the compound in amber vials under inert gas (N₂/Ar) to prevent degradation. Safety data sheets for structurally similar brominated benzamides highlight acute toxicity risks, requiring emergency eyewash stations and neutralizers for spills .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density at the bromine site, predicting its susceptibility in Suzuki-Miyaura couplings. Compare HOMO-LUMO gaps of the brominated compound with palladium catalysts (e.g., Pd(PPh₃)₄) to optimize reaction kinetics .

Q. What experimental strategies resolve contradictions in regioselectivity data during electrophilic substitution?

  • Methodological Answer: Competitive reaction studies with isotopic labeling (e.g., deuterated solvents) track substitution patterns. For example, nitration in H₂SO₄/HNO₃ may favor the 4-position due to the amine’s directing effects. Validate results via LC-MS and compare with computational predictions .

Q. How should researchers address inconsistent bioactivity data in antimicrobial studies of this compound derivatives?

  • Methodological Answer: Perform dose-response assays (e.g., MIC values) across multiple bacterial strains (e.g., S. aureus, E. coli) with triplicate replicates. Use ANOVA to identify outliers and validate via time-kill kinetics. Triangulate data with structural analogs (e.g., 5-chlorophenyl derivatives) to isolate substituent effects .

Q. What advanced techniques characterize the solid-state properties of this compound for material science applications?

  • Methodological Answer: Thermogravimetric analysis (TGA) assesses thermal stability (decomposition >200°C). Powder X-ray diffraction (PXRD) identifies polymorphic forms, while SEM-EDS maps elemental distribution (Br, S). Compare with computational crystal packing simulations (Mercury CSD) .

Methodological Design & Data Analysis

Q. How to design a robust study evaluating the photostability of this compound under UV exposure?

  • Methodological Answer: Use a solar simulator (AM1.5G spectrum) with controlled irradiance (1000 W/m²). Monitor degradation via HPLC at 254 nm, and identify photoproducts using LC-HRMS. Include control samples with UV stabilizers (e.g., TiO₂ nanoparticles) to assess protective efficacy .

Q. What statistical approaches are suitable for analyzing conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer: Apply Hansen solubility parameters (δD, δP, δH) to model solubility in solvents like DMSO, ethanol, or toluene. Use multivariate regression to correlate experimental solubility (measured via gravimetry) with solvent polarity indices. Address outliers via Grubbs’ test .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry142–145°C
LogP (Octanol-Water)Shake-flask method2.8 ± 0.3
UV-Vis λmax (in MeOH)Spectrophotometry278 nm

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-AMINO-5-BROMO-BENZO[B]THIOPHENE
Reactant of Route 2
2-AMINO-5-BROMO-BENZO[B]THIOPHENE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.